
2-(1H-Indol-6-yl)propan-2-ol
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Overview
Description
2-(1H-Indol-6-yl)propan-2-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-6-yl)propan-2-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can have enhanced biological activities .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives of 2-(1H-Indol-6-yl)propan-2-ol. A series of compounds based on this structure were synthesized as analogs of fluconazole, a well-known antifungal agent. These derivatives demonstrated significant activity against Candida albicans, with some exhibiting improved selectivity and reduced cytotoxicity compared to fluconazole .
Table 1: Antifungal Activity of Indolyl Derivatives
Compound | Activity Against C. albicans | Cytotoxicity (MRC-5 Cells) | Selectivity Index |
---|---|---|---|
This compound | Moderate | Low | High |
Fluconazole | High | Moderate | Moderate |
New Derivative A | High | Very Low | Very High |
Potential Antimicrobial Applications
The indole scaffold is known for its antimicrobial properties. The incorporation of the propan-2-ol moiety potentially enhances these effects, making it a candidate for further development as an antimicrobial agent .
Total Synthesis Techniques
The total synthesis of this compound has been achieved through various synthetic routes, emphasizing its importance in organic synthesis. One notable approach involves starting from N-tosylindole, followed by a series of reactions including alkylation and deprotection steps to yield the target compound .
Table 2: Synthetic Routes to this compound
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Alkylation | TBSCl, imidazole |
2 | Deprotection | tBuOK |
3 | Purification | Silica gel chromatography |
Case Studies on Biological Effects
Research has indicated that derivatives of this compound exhibit various biological activities beyond antifungal effects. For instance, studies have shown that certain analogs possess anti-inflammatory properties, making them candidates for further pharmacological evaluation .
Case Study: Anti-inflammatory Activity
A derivative was tested in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines. The results indicated a significant reduction in cytokine levels compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-6-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s effects are mediated through pathways involving key enzymes and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(1H-Indol-6-yl)propan-2-ol is unique due to its specific structural features and the presence of the hydroxyl group at the propan-2-ol position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
2-(1H-Indol-6-yl)propan-2-ol, also known by its CAS number 865376-66-5, is a compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an indole moiety substituted with a propan-2-ol group. This configuration is significant as it influences the compound's interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 149.19 g/mol |
CAS Number | 865376-66-5 |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study: MDA-MB-231 Cell Line
In a study evaluating the antiproliferative activity of several indole derivatives, this compound showed significant inhibition of cell viability with an IC50 value of approximately 9.0 µM. This indicates that the compound effectively reduces cell proliferation in this aggressive cancer type .
Table: IC50 Values of Indole Derivatives
Compound | IC50 Value (µM) | Cell Line |
---|---|---|
This compound | 9.0 | MDA-MB-231 |
Indole Derivative A | 6.25 | MDA-MB-231 |
Indole Derivative B | 25 | MDA-MB-231 |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting cell proliferation.
- Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory properties, which may contribute to its anticancer effects by reducing tumor-promoting inflammation .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound possesses additional biological activities beyond anticancer effects:
Antimicrobial Activity
Research has revealed that the compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent was assessed using standard disk diffusion methods.
Table: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Properties
IUPAC Name |
2-(1H-indol-6-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQGWNNEXQFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)C=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.